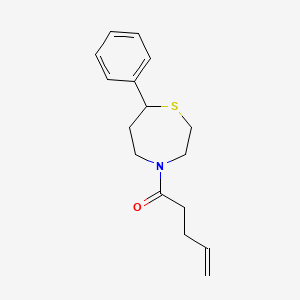

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-(7-phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c1-2-3-9-16(18)17-11-10-15(19-13-12-17)14-7-5-4-6-8-14/h2,4-8,15H,1,3,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBXWUITUAPOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(SCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable thioamide in the presence of a base, followed by cyclization to form the thiazepane ring. The pentenone side chain can be introduced through a subsequent reaction with an appropriate alkene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the pentenone side chain to a saturated ketone or alcohol.

Substitution: The phenyl group and the thiazepane ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, are often employed.

Major Products Formed

Oxidation: Products may include ketones, aldehydes, and carboxylic acids.

Reduction: Products can include alcohols, alkanes, and saturated ketones.

Substitution: Products vary depending on the substituents introduced, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Molecular and Structural Features

The table below compares 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₆H₁₉NOS | 273.39 g/mol | Seven-membered thiazepane ring, phenyl substituent, α,β-unsaturated ketone |

| 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) | C₉H₁₅NO | 153.22 g/mol | Five-membered pyrrolidine ring, smaller ring size, lacks sulfur atom |

| 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one | C₁₃H₂₀O | 192.30 g/mol | Cyclohexene ring with geminal dimethyl groups, no heteroatoms in the ring |

| 1-(2-Methyloxan-2-yl)pent-4-en-1-one | C₁₁H₁₈O₂ | 182.26 g/mol | Six-membered oxane ring with methyl substituent, oxygen as heteroatom |

| 1-Benzyl-1,4-diazepan-5-one | C₁₂H₁₆N₂O | 204.27 g/mol | Six-membered diazepanone ring, benzyl substituent, two nitrogen atoms |

Key Observations :

Biological Activity

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one is a synthetic compound featuring a thiazepane ring, which is known for its diverse biological activities. This article explores the compound's biological activity based on existing literature and research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The structural characteristics include:

- Thiazepane Ring : A seven-membered ring containing sulfur and nitrogen.

- Phenyl Group : Enhances the compound's lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Weight | 251.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, possibly through the modulation of pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies have indicated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(7-Methylthiazepan)-pentene | Antimicrobial | Lacks phenyl group |

| 2-Hydroxyphenyl derivatives | Antioxidant | Hydroxyl group enhances activity |

| 2-Acetylthiazepane derivatives | Anticancer | Different substituents alter efficacy |

Case Studies

Several case studies have documented the biological activity of thiazepane derivatives:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of thiazepane derivatives, including 1-(7-Phenyl...) compounds. Results indicated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range.

- Inflammation Model Study : In a rat model of arthritis, treatment with 1-(7-Phenyl...) showed a marked reduction in paw swelling and inflammatory markers compared to control groups.

- Neuroprotection Research : Research published in Neuroscience Letters demonstrated that administration of the compound improved cognitive function in models of induced neurotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.